molecular formula C10H14FNO B13047206 (1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL

Cat. No.: B13047206
M. Wt: 183.22 g/mol
InChI Key: IELIGXRCKRVDSD-XCBNKYQSSA-N
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Description

(1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a fluoro-substituted aromatic ring, and a secondary alcohol, makes it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methylbenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired chiral amine.

    Hydroxylation: The final step involves the hydroxylation of the chiral amine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro-substituted aromatic ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a primary amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Amino-1-(2-chloro-4-methylphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(2-bromo-4-methylphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(2-iodo-4-methylphenyl)propan-2-OL

Uniqueness

(1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL stands out due to the presence of the fluoro group, which imparts unique electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(2-fluoro-4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-4-8(9(11)5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1

InChI Key

IELIGXRCKRVDSD-XCBNKYQSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H]([C@@H](C)O)N)F

Canonical SMILES

CC1=CC(=C(C=C1)C(C(C)O)N)F

Origin of Product

United States

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